

# Synthesis of ciprofibrate using (2,2-Dichloro-1-fluorocyclopropyl)benzene

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## Compound of Interest

Compound Name: (2,2-Dichloro-1-fluorocyclopropyl)benzene

Cat. No.: B1405772

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## Application Note & Protocol: Synthesis of Ciprofibrate

### Abstract

This document provides a comprehensive guide for the synthesis of Ciprofibrate, a potent hypolipidemic agent belonging to the fibrate class of drugs.[1][2][3] While the query specified the use of **(2,2-Dichloro-1-fluorocyclopropyl)benzene** as a starting material, a review of established synthetic routes indicates that the non-fluorinated analogue, (2,2-Dichlorocyclopropyl)benzene, is the correct and validated precursor.[4] This guide details the scientifically grounded and widely practiced multi-step synthesis, beginning with the formation of the key intermediate, 4-(2,2-dichlorocyclopropyl)phenol, from (2,2-Dichlorocyclopropyl)benzene, and culminating in the final etherification and hydrolysis to yield Ciprofibrate. The protocols herein are designed for reproducibility and include in-process controls, detailed characterization methods, and critical safety information to ensure both the integrity of the final product and the safety of the operator.

### Introduction and Scientific Background

Ciprofibrate, chemically known as 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, is a third-generation fibrate used in the treatment of hyperlipidaemia, particularly hypertriglyceridemia and mixed dyslipidemia.[2][5][6] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), which modulates lipid

metabolism by increasing the synthesis of lipoprotein lipase and promoting fatty acid oxidation.  
[3][7][8]

The synthesis of Ciprofibrate hinges on the construction of its unique dichlorocyclopropyl-phenoxy backbone. The most common and industrially viable route involves a sequence of reactions starting from (2,2-Dichlorocyclopropyl)benzene. This intermediate undergoes a regioselective Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 4-(2,2-dichlorocyclopropyl)phenol.[4][9][10] This phenol is the critical precursor that is then subjected to etherification with an  $\alpha$ -halo-isobutyrate, a reaction analogous to the Williamson ether synthesis, to form the Ciprofibrate ester, which is finally hydrolyzed to the active carboxylic acid.[9][11] This multi-step approach allows for high purity and yield, making it a preferred method in pharmaceutical manufacturing.

## Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the preparation of the key phenol intermediate and its subsequent conversion to Ciprofibrate.

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Figure 1: Overall synthetic pathway for Ciprofibrate.

## Detailed Experimental Protocols

Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[12]

## Materials and Equipment

Reagents & Solvents	Equipment
(2,2-Dichlorocyclopropyl)benzene (99%)	Three-neck round-bottom flasks
Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )	Magnetic stirrer with heating mantle
Acetyl Chloride	Reflux condenser with drying tube
Dichloromethane (DCM, anhydrous)	Dropping funnel
meta-Chloroperoxybenzoic acid (m-CPBA)	Rotary evaporator
Sodium Bicarbonate ( $\text{NaHCO}_3$ )	Buchner funnel and vacuum flask
Sodium Hydroxide ( $\text{NaOH}$ )	Thin Layer Chromatography (TLC) plates
Hydrochloric Acid ( $\text{HCl}$ , concentrated)	Column chromatography setup (Silica gel)
Ethyl 2-bromo-2-methylpropanoate	pH meter or pH paper
Potassium Carbonate ( $\text{K}_2\text{CO}_3$ , anhydrous)	Standard laboratory glassware
Acetone	Analytical balance
Toluene	HPLC system, NMR spectrometer
Ethanol	UV-Vis Spectrophotometer

## Stage 1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

### Step 1.1: Friedel-Crafts Acylation

- **Rationale:** This step introduces an acetyl group at the para position of the benzene ring. The para position is sterically and electronically favored. Anhydrous conditions are critical as  $\text{AlCl}_3$  reacts violently with water.
- Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
- Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.

- Add acetyl chloride (1.1 eq.) dropwise to the suspension while maintaining the temperature below 5 °C.
- Slowly add a solution of (2,2-Dichlorocyclopropyl)benzene (1.0 eq.) in anhydrous DCM via the dropping funnel over 30-45 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- In-Process Control: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
- Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with saturated NaHCO<sub>3</sub> solution, then with brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude 4-(2,2-dichlorocyclopropyl)acetophenone.

#### Step 1.2: Baeyer-Villiger Oxidation

- Rationale: This reaction converts the ketone functional group into an ester (an acetate in this case) by insertion of an oxygen atom. m-CPBA is a common and effective reagent for this transformation.
- Dissolve the crude ketone from the previous step in DCM.
- Add m-CPBA (1.5 eq.) portion-wise to the solution, maintaining the temperature at or below room temperature. An ice bath may be required to control the exothermic reaction.
- Stir the mixture at room temperature for 12-16 hours.
- In-Process Control: Monitor the disappearance of the ketone spot on TLC.
- Work-up: Quench the reaction by adding a 10% sodium sulfite solution. Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution and brine. Dry over anhydrous MgSO<sub>4</sub>, filter, and evaporate the solvent to yield crude 4-(2,2-dichlorocyclopropyl)phenyl acetate.

#### Step 1.3: Hydrolysis

- Rationale: Base-catalyzed hydrolysis (saponification) of the acetate ester yields the target phenol.
- Dissolve the crude acetate in methanol or ethanol.
- Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).
- Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the mixture to room temperature and remove the alcohol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with concentrated HCl. The product will precipitate.
- Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2,2-dichlorocyclopropyl)phenol. The product can be further purified by recrystallization or column chromatography if necessary.

## Stage 2: Synthesis of Ciprofibrate

### Step 2.1: Etherification

- Rationale: This is a nucleophilic substitution reaction where the phenoxide ion, generated in situ by the base ( $K_2CO_3$ ), attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. Acetone is a suitable polar aprotic solvent for this reaction.
- In a round-bottom flask, combine 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone.
- Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) to the mixture.
- Heat the suspension to reflux and stir vigorously for 6-8 hours.
- In-Process Control: Monitor the reaction by TLC until the phenol starting material is consumed.
- Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude Ciprofibrate ethyl ester.

## Step 2.2: Saponification and Acidification

- Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is the active pharmaceutical ingredient.
- Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH (3.0 eq.).
- Heat the solution to reflux for 3-4 hours.
- Work-up: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with toluene or diethyl ether to remove any unreacted ester.
- Carefully acidify the aqueous layer to pH ~2 with cold 2M HCl. A white precipitate of Ciprofibrate will form.
- Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
- Filter the solid product, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C.

## Experimental Workflow and Controls

The following diagram illustrates the laboratory workflow, emphasizing the critical quality control checkpoints.

Figure 2: Experimental workflow with integrated quality control.

## Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analysis Technique	Purpose	Expected Results
HPLC	Purity Assessment	Purity $\geq$ 99.0%. <sup>[9]</sup> A C8 or C18 column can be used with a mobile phase like methanol:water. <sup>[5]</sup>
<sup>1</sup> H-NMR	Structural Confirmation	The spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, and the methyl protons of the isobutyric acid moiety. <sup>[9]</sup>
UV-Vis Spectroscopy	Identity Check	In a suitable solvent like methanol, Ciprofibrate exhibits a characteristic absorption maximum ( $\lambda_{\text{max}}$ ) around 232-233 nm. <sup>[5]</sup> <sup>[13]</sup>
Melting Point	Purity and Identity	The melting point should be sharp and consistent with literature values.

## Safety and Handling

- **Chemical Hazards:** **(2,2-Dichloro-1-fluorocyclopropyl)benzene** and its non-fluorinated analogue are irritants.<sup>[14]</sup> Halogenated solvents like DCM are hazardous. Strong acids (HCl) and bases (NaOH) are corrosive. Flammable solvents (acetone, ethanol) must be kept away from ignition sources.
- **Handling:** Always handle chemicals in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.<sup>[12]</sup><sup>[14]</sup>
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or corrosive solutions down the drain.

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